(5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine
Description
Properties
IUPAC Name |
(5-chloro-6-methyl-1,3-benzoxazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-5-2-8-7(3-6(5)10)12-9(4-11)13-8/h2-3H,4,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTVPCSBTRIJSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(O2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine typically involves the following steps:
Formation of the Benzo[d]oxazole Ring: The initial step involves the cyclization of 2-amino-4-chlorophenol with a suitable carbonyl compound, such as formic acid or its derivatives, under acidic conditions to form 5-chloro-6-methylbenzo[d]oxazol-2(3H)-one.
Reduction and Amination: The oxazolone intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thiols, amines
Major Products Formed
Oxidation: Oxazole derivatives
Reduction: Reduced forms of the compound
Substitution: Substituted benzo[d]oxazole derivatives
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound is primarily used in the development of pharmaceutical agents due to its potential biological activity. Its structure allows for interaction with various biological targets, making it a candidate for drug design aimed at treating conditions such as inflammation and cardiovascular diseases. The interaction with prostacyclin (IP) receptors has been noted to inhibit platelet aggregation and promote vasodilation, indicating its therapeutic potential in cardiovascular health.
Case Study: Anticancer Activity
Research has shown that derivatives of benzo[d]oxazole exhibit anticancer properties. For instance, studies involving (5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine have indicated its ability to induce apoptosis in cancer cell lines. This suggests a promising avenue for developing new anticancer therapies based on this compound.
Biological Probes
In biological research, this compound serves as a probe to study the interactions of oxazole derivatives with specific biological targets. This includes examining how these compounds affect cellular signaling pathways and their role in metabolic processes.
Mechanism of Action
The mechanism involves the binding of the compound to specific receptors or enzymes, modulating their activity. For example, its interaction with prostacyclin receptors can lead to significant physiological effects such as vasodilation and inhibition of platelet aggregation.
Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one | Precursor for synthesis | Intermediate stability |
| 5-Chloro-2-(methylthio)benzo[d]oxazole | Contains methylthio group | Enhanced solubility |
| 5,6-Dimethylbenzo[d]oxazol-2(3H)-one | Two methyl groups on benzene ring | Increased lipophilicity |
Uniqueness of this compound
This compound's unique combination of a chloro group and an amine group on the oxazole ring allows it to exhibit distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable in both medicinal chemistry and materials science.
Mechanism of Action
The mechanism of action of (5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine involves its interaction with specific molecular targets. For instance, oxazole derivatives are known to interact with prostacyclin (IP) receptors, inhibiting platelet aggregation and causing vasodilation . The compound may also act as an antagonist to thromboxane A2, further elucidating its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzoxazole Derivatives
(6-Fluorobenzo[d]oxazol-2-yl)methanamine hydrochloride (CAS PH019149)
- Molecular formula : C₈H₇ClFN₂O
- Molecular weight : 216.63 g/mol
- Key differences : Fluorine replaces chlorine at position 6 (vs. 5 in the target compound), and the methyl group is absent. Fluorine’s electronegativity may alter binding affinity in receptor studies compared to chlorine .
(6-Bromobenzo[d]oxazol-2-yl)methanamine (CAS 1157108-55-8)
Positional Isomers and Substituent Variations
(6-Chloro-5-methylbenzo[d]oxazol-2-yl)methanamine
- Molecular formula : C₉H₉ClN₂O
- Molecular weight : 196.64 g/mol
- Key differences : Chlorine and methyl groups are swapped (6-chloro, 5-methyl vs. 5-chloro, 6-methyl). Positional isomerism may lead to divergent pharmacological profiles due to altered steric and electronic effects .
(6-Chloro-1,3-benzoxazol-2-yl)methanamine (CAS 936074-79-2)
- Molecular formula : C₈H₇ClN₂O
- Molecular weight : 182.61 g/mol
- Key differences: Lacks the methyl group, reducing hydrophobicity.
Chain-Length Variants
2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)-ethanamine hydrochloride
- Molecular formula : C₁₀H₁₂Cl₂N₂O₂
- Molecular weight : 283.14 g/mol
- Key differences: Ethylamine side chain (vs. Extended chain length may enhance interaction with hydrophobic binding pockets .
Heterocyclic Core Modifications
(5-Ethyl-1,3-oxazol-2-yl)methanamine hydrochloride (CAS 2551118-09-1)
Structural and Physicochemical Comparison Table
Research Implications
- Pharmacological Potential: Chlorine and methyl groups on benzoxazole may enhance metabolic stability and receptor binding compared to non-halogenated analogs .
- Synthetic Utility : The hydrochloride salt form improves handling and solubility, making it preferable for coupling reactions in pseudopeptide synthesis .
- Safety Considerations : GHS classification data for the hydrochloride salt indicate standard precautions for combustible solids (e.g., avoiding inhalation) .
Biological Activity
(5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a benzo[d]oxazole ring system, which includes a chlorine atom and a methyl group. Its structure is significant as it influences its biological interactions and pharmacological properties.
The biological activity of this compound primarily arises from its interaction with specific molecular targets. One notable mechanism involves its ability to act as an inhibitor of Kynurenine 3-Monooxygenase (KMO), an enzyme implicated in the kynurenine pathway, which plays a role in neuroprotection and inflammation. Studies indicate that this compound exhibits an IC50 value around 1μM, indicating its potency as a KMO inhibitor .
Pharmacological Activities
- Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has demonstrated significant activity against human leukemia cell lines with IC50 values indicating effective inhibition of cell proliferation .
- Anti-inflammatory Effects : The compound's role as a KMO inhibitor suggests potential anti-inflammatory properties, which may be beneficial in treating conditions associated with chronic inflammation .
- Neuroprotective Effects : By modulating the kynurenine pathway, this compound may offer neuroprotective benefits, making it a candidate for further research in neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Target/Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | Human leukemia cell lines | ~1 μM | |
| KMO Inhibition | Kynurenine 3-Monooxygenase | ~1 μM | |
| Anti-inflammatory | Various inflammatory models | TBD |
Case Studies
- KMO Inhibitor Development : A study focused on synthesizing various analogs of this compound to enhance its KMO inhibitory activity. Modifications led to improved potency and selectivity in cellular assays, indicating the importance of structural variations in enhancing biological efficacy .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of the compound on multiple cancer cell lines, revealing that it induced apoptosis in a dose-dependent manner. This study highlighted the potential for developing new anticancer agents based on this compound's structure .
Q & A
Basic Synthesis: What are the established synthetic routes for (5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine?
Methodological Answer:
The synthesis typically involves constructing the benzoxazole core followed by functionalization. A common approach includes:
- Step 1: Condensation of 5-chloro-6-methyl-2-aminophenol with a cyanide source (e.g., chloroacetonitrile) under acidic conditions to form the oxazole ring .
- Step 2: Reduction of the nitrile group to the primary amine using LiAlH4 or catalytic hydrogenation .
Key Variables: Reaction time, solvent polarity (e.g., DMF or ethanol), and temperature (80–120°C) influence yield .
Advanced Synthesis: How can reaction conditions be optimized for higher yields and purity?
Methodological Answer:
- Solvent Screening: Polar aprotic solvents like DMF enhance intermediate stability compared to ethanol .
- Catalyst Selection: Use of Pd/C for hydrogenation reduces side products vs. NaBH4 .
- Purification: Column chromatography with silica gel (ethyl acetate/hexane, 3:7) or recrystallization from methanol improves purity (>95%) .
Basic Characterization: What analytical techniques validate the compound’s structure?
Methodological Answer:
- NMR: <sup>1</sup>H NMR (DMSO-d6): δ 2.4 (s, 3H, CH3), δ 4.1 (s, 2H, CH2NH2), δ 7.2–7.6 (aromatic protons) .
- Mass Spectrometry: ESI-MS m/z 211.1 [M+H]<sup>+</sup> confirms molecular weight .
- HPLC: C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm ensures >98% purity .
Advanced Pharmacological Evaluation: How to design assays for assessing biological activity?
Methodological Answer:
- Target Selection: Prioritize kinases or GPCRs based on structural similarity to benzothiazole derivatives .
- Assay Design:
- In vitro enzyme inhibition (IC50) using fluorescence-based kits.
- Cytotoxicity profiling (MTT assay) on cancer cell lines (e.g., HeLa) .
- Controls: Include known inhibitors (e.g., staurosporine) and vehicle (DMSO ≤0.1%) .
Advanced Analytical Challenges: How to resolve co-elution of impurities in HPLC?
Methodological Answer:
- Column Optimization: Use a phenyl-hexyl stationary phase instead of C18 to improve separation of polar byproducts .
- Gradient Elution: Adjust from 50% to 90% acetonitrile over 20 minutes to resolve amine derivatives .
- MS Coupling: LC-ESI-MS identifies impurities via fragmentation patterns (e.g., m/z 195 for dechlorinated byproduct) .
Stability Studies: How does the compound degrade under stress conditions?
Methodological Answer:
- Forced Degradation: Expose to 0.1M HCl (60°C, 24h), 0.1M NaOH (RT, 6h), and UV light (254 nm, 48h).
- Degradation Pathways:
- Storage Recommendations: Stable at −20°C in amber vials under argon .
Data Contradiction Analysis: How to address discrepancies in biological activity across studies?
Methodological Answer:
- Source Investigation: Compare assay conditions (e.g., ATP concentration in kinase assays) .
- Structural Confirmation: Re-analyze batch purity; impurities like dechlorinated analogs may suppress activity .
- SAR Modeling: Use molecular docking to identify critical interactions (e.g., H-bonding with NH2 group) .
Advanced Structural Modification: What strategies enhance bioavailability?
Methodological Answer:
- Prodrug Design: Acetylate the amine to improve logP (e.g., tert-butyloxycarbonyl (Boc) protection) .
- Salt Formation: Hydrochloride salt enhances aqueous solubility (tested via shake-flask method) .
- Metabolic Stability: Introduce methyl groups at C-6 to block CYP450-mediated oxidation (validate via liver microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
